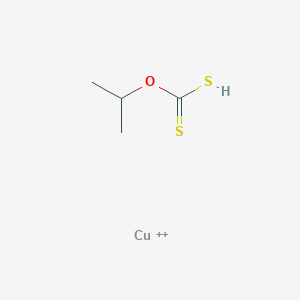
Copper;propan-2-yloxymethanedithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;propan-2-yloxymethanedithioic acid is a coordination compound that features copper ions complexed with propan-2-yloxymethanedithioic acid ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;propan-2-yloxymethanedithioic acid typically involves the reaction of copper salts with propan-2-yloxymethanedithioic acid under controlled conditions. One common method is to dissolve copper(II) chloride in an ethanol solution and then add propan-2-yloxymethanedithioic acid. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper;propan-2-yloxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: Ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Scientific Research Applications
Copper;propan-2-yloxymethanedithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of copper;propan-2-yloxymethanedithioic acid involves its interaction with molecular targets and pathways within cells. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Copper(II) 2,2-Bis(hydroxymethyl)propionate: This compound features a similar copper center but with different ligands, leading to distinct chemical properties.
Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone: These complexes have different ligands and exhibit unique biological activities.
Uniqueness
Copper;propan-2-yloxymethanedithioic acid is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5439-58-7 |
|---|---|
Molecular Formula |
C4H8CuOS2+2 |
Molecular Weight |
199.8 g/mol |
IUPAC Name |
copper;propan-2-yloxymethanedithioic acid |
InChI |
InChI=1S/C4H8OS2.Cu/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+2 |
InChI Key |
CABXFAXAAVCZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)S.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















